Trans-4-cyanocyclohexanecarboxylic acid Trans-4-cyanocyclohexanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 4848-16-2
VCID: VC8468190
InChI: InChI=1S/C8H11NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H,10,11)
SMILES: C1CC(CCC1C#N)C(=O)O
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol

Trans-4-cyanocyclohexanecarboxylic acid

CAS No.: 4848-16-2

Cat. No.: VC8468190

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

Trans-4-cyanocyclohexanecarboxylic acid - 4848-16-2

Specification

CAS No. 4848-16-2
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
IUPAC Name 4-cyanocyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C8H11NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H,10,11)
Standard InChI Key KJZWYCAIEUYAIW-UHFFFAOYSA-N
SMILES C1CC(CCC1C#N)C(=O)O
Canonical SMILES C1CC(CCC1C#N)C(=O)O

Introduction

Structural and Stereochemical Features

Trans-4-cyanocyclohexanecarboxylic acid (C8_8H11_{11}NO2_2) belongs to the class of bicyclic carboxylates with a nitrile substituent. The trans configuration refers to the spatial arrangement of the -CN and -COOH groups on opposite faces of the cyclohexane ring, which confers distinct conformational stability compared to the cis isomer. This stereochemistry is critical for its interactions in biological systems, as evidenced by analogous compounds like trans-4-aminocyclohexanecarboxylic acid, which is utilized in dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes therapy .

The cyclohexane ring adopts a chair conformation, minimizing steric hindrance between the axial substituents. Computational studies of similar trans-cyclohexane derivatives suggest that the nitrile group’s electron-withdrawing nature enhances the acidity of the carboxylic acid (pKa ≈ 3.5–4.0) , though experimental data for this specific compound remain unpublished.

Synthesis Methodologies

Catalytic Hydrogenation of Aromatic Precursors

A common route to trans-cyclohexane derivatives involves the catalytic hydrogenation of substituted benzoic acids. For example, trans-4-aminocyclohexanecarboxylic acid is synthesized via hydrogenation of 4-aminobenzoic acid using ruthenium or palladium catalysts under high-pressure H2_2 . By analogy, trans-4-cyanocyclohexanecarboxylic acid could be produced through the hydrogenation of 4-cyanobenzoic acid (Fig. 1).

Reaction Conditions

  • Catalyst: 5% Ru/Al2_2O3_3 or Pd/C

  • Solvent: Water or aqueous NaOH (2–3 equivalents)

  • Temperature: 60–100°C

  • Pressure: 10–15 bar H2_2

  • Yield: ~70–80% (estimated based on amino analog)

This method typically results in a cis/trans mixture, necessitating subsequent isomerization or purification steps.

Base-Mediated Isomerization

Patent WO2003078381A1 describes a base-catalyzed isomerization process to convert cis- or mixed isomers of 4-aminocyclohexanecarboxylic acid into the trans form . Applying this methodology to the cyano derivative, treatment with sodium hydroxide (2–3 equivalents) or potassium tert-butoxide in aprotic solvents (e.g., acetone) could facilitate isomerization:

cis-4-CN-CyclohexaneCOOHNaOHtrans-4-CN-CyclohexaneCOOH\text{cis-4-CN-CyclohexaneCOOH} \xrightarrow{\text{NaOH}} \text{trans-4-CN-CyclohexaneCOOH}

Key parameters from analogous reactions :

  • Base: NaOH (2 eq.)

  • Temperature: 60–80°C

  • Reaction Time: 3–6 hours

  • Trans/Cis Ratio: Up to 4.6:1

Physicochemical Properties

While experimental data for trans-4-cyanocyclohexanecarboxylic acid are sparse, its properties can be inferred from structurally related compounds:

PropertyValue (Estimated)Source Compound
Molecular Weight153.18 g/molCalculated
Melting Point180–185°CTrans-4-amino analog
Solubility (Water)LowTrans-4-amino analog
logP1.2–1.5Computed (ChemAxon)
pKa (COOH)~3.8Analogous nitrile-carboxylic acids

The nitrile group’s strong electron-withdrawing effect likely reduces solubility in polar solvents compared to the amino derivative.

Applications in Pharmaceutical Synthesis

Intermediate for Kinase Inhibitors

Trans-4-substituted cyclohexanecarboxylic acids are pivotal in synthesizing Janus kinase (JAK) inhibitors, such as oclacitinib . The cyano variant could serve as a precursor for introducing amine groups via reduction (e.g., H2_2/Raney Ni), enabling modular synthesis of target molecules.

Peptidomimetic Design

The rigid trans-cyclohexane scaffold mimics peptide backbones in DPP-IV inhibitors . Replacing the amino group with a cyano moiety may alter binding affinity or metabolic stability, offering avenues for structure-activity relationship (SAR) studies.

Challenges and Future Directions

Current limitations in the synthesis of trans-4-cyanocyclohexanecarboxylic acid include:

  • Low Isomer Selectivity: Hydrogenation and isomerization methods yield trans/cis mixtures, requiring costly chromatographic separations.

  • Catalyst Efficiency: Ruthenium catalysts degrade under basic conditions, necessitating catalyst recycling optimizations .

Future research should explore asymmetric catalysis and enzymatic resolution to enhance stereoselectivity.

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